1-(5-phenyl-1H-pyrazol-3-yl)piperazine hydrochloride - 2548975-51-3

1-(5-phenyl-1H-pyrazol-3-yl)piperazine hydrochloride

Catalog Number: EVT-6593692
CAS Number: 2548975-51-3
Molecular Formula: C13H17ClN4
Molecular Weight: 264.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole

Compound Description: This series of compounds features a pyrazoline ring substituted at the 3-position with a 5-phenyl-1H-tetrazole group and various substituents on the phenyl ring at the 5-position of the pyrazoline ring. These compounds were synthesized and evaluated for their in vitro antioxidant and in vivo antidiabetic activities []. Compounds with specific substitutions at the 5-position of the phenyl ring (4b, 4g, 4h, and 4j) demonstrated notable antioxidant and antidiabetic effects [].

1-(5-(Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl)-5-phenyl-1H-tetrazole

Compound Description: This class of compounds, structurally similar to the previous entry, also possesses a pyrazoline ring with a 5-phenyl-1H-tetrazole substituent at the 3-position []. The variation lies in the substitution patterns on the phenyl ring attached to the 5-position of the pyrazoline ring. These compounds were synthesized and screened for analgesic, anti-inflammatory, and antimicrobial activities []. The study revealed that the presence of specific substituents (4-NO2, 4-OH, and 4-Cl) on this phenyl ring contributed to enhanced analgesic, anti-inflammatory, and antimicrobial properties in certain instances, surpassing the efficacy of standard drugs [].

2-[5-(4-chloro-phenyl)-1-(2,4-dichloro-phenyl)-4-ethyl-1H-pyrazol-3-yl]-1,5,5-trimethyl-1,5-dihydro-imidazol-4-thione (BPR-890)

Compound Description: BPR-890 is a potent and selective cannabinoid-1 receptor inverse agonist discovered through structural modifications of an active metabolite []. It exhibits remarkable in vivo efficacy in reducing obesity in diet-induced obese mice []. This compound demonstrates high selectivity for the CB1 receptor over the CB2 receptor, suggesting its potential as a therapeutic agent for obesity and related metabolic disorders [].

5-Chloro-N-{1-(5-phenyl-1H-pyrazol-3-yl)benzene-1,2-diamine

Compound Description: This compound features a 5-phenyl-1H-pyrazole moiety linked to a 5-chloro-benzene-1,2-diamine group at the 3-position of the pyrazole ring []. The crystal structure analysis revealed that the molecule is non-planar, and the aryl rings within the molecule are inclined to each other []. This compound highlights the structural diversity possible within the pyrazole family.

(3Z)-3-{1-[(5-Phenyl-1H-pyrazol-3-yl)amino]ethylidene}-4,5-dihydrofuran-2(3H)-one

Compound Description: This compound incorporates a 5-phenyl-1H-pyrazole unit connected to a furanone ring system through an aminoethylidene linker at the 3-position of the pyrazole []. This compound forms a simple hydrogen-bonded chain in its crystal structure due to intermolecular N—H⋯O interactions [].

2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-arylthiazole

Compound Description: This series of compounds is characterized by a thiazole ring substituted at the 2-position with a 5-aryl-1-phenyl-1H-pyrazol-3-yl group and various aryl substituents at the 4-position of the thiazole ring []. These compounds were synthesized and evaluated for their in vitro antibacterial and antifungal activities []. Several compounds within this series exhibited promising antimicrobial activity, some showing comparable or even better activity than the reference drug, Ravuconazole, against certain fungal strains [].

Compound Description: ligH is a pyrazolone derivative containing a diazenyl linker connecting the pyrazolone core to a 2-hydroxynaphthalene moiety []. This compound serves as a ligand (ligH) and forms complexes with various transition metals, including Cu(II), Ni(II), and Co(II) []. The metal complexes, along with ligH itself, were investigated for their antimicrobial properties []. The nickel complex of ligH demonstrated significant antifungal activity against T. rubrum and C. glabrata [], indicating potential applications in antifungal drug development.

4-(1-Phenyl-5-(p-tolyl)-2,5-dihydro-1H-pyrazol-3-yl)benzo[c][1,2,5]oxadiazole

Compound Description: This compound features a pyrazoline ring with a benzo[c][1,2,5]oxadiazole substituent at the 4-position and phenyl and p-tolyl groups at the 1- and 5-positions, respectively []. The compound was synthesized and characterized using various spectroscopic techniques []. Furthermore, computational studies, including HOMO/LUMO, MEP, and Mulliken population analysis, were performed to understand its electronic structure and properties [].

3-(5-(3-(Aryl)-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine and 5-(3-(Aryl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazole-1-carbaldehyde Derivatives

Compound Description: These two series of compounds incorporate pyrazole and dihydropyrazole rings with various aryl substituents []. They were synthesized and evaluated for their in vitro cytotoxic activity against different human cancer cell lines []. The compounds displayed moderate to good cytotoxic activity against the tested cancer cell lines while exhibiting weak toxicity against normal cells []. These findings suggest their potential as anticancer agents with a favorable safety profile.

Properties

CAS Number

2548975-51-3

Product Name

1-(5-phenyl-1H-pyrazol-3-yl)piperazine hydrochloride

IUPAC Name

1-(5-phenyl-1H-pyrazol-3-yl)piperazine;hydrochloride

Molecular Formula

C13H17ClN4

Molecular Weight

264.75 g/mol

InChI

InChI=1S/C13H16N4.ClH/c1-2-4-11(5-3-1)12-10-13(16-15-12)17-8-6-14-7-9-17;/h1-5,10,14H,6-9H2,(H,15,16);1H

InChI Key

COISUSAUIJJJJO-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NNC(=C2)C3=CC=CC=C3.Cl

Canonical SMILES

C1CN(CCN1)C2=NNC(=C2)C3=CC=CC=C3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.